molecular formula C9H18O B1586269 trans-3,3,5-Trimethylcyclohexanol CAS No. 767-54-4

trans-3,3,5-Trimethylcyclohexanol

Cat. No. B1586269
CAS RN: 767-54-4
M. Wt: 142.24 g/mol
InChI Key: BRRVXFOKWJKTGG-YUMQZZPRSA-N
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Description

Trans-3,3,5-Trimethylcyclohexanol (TMC) is an organic compound that is widely used in a variety of scientific research applications. It is a cyclohexanol derivative, which is a six-carbon ring with one hydroxyl group attached to it. TMC is a colorless liquid with a sweet, floral odor and is used in a wide range of laboratory experiments.

properties

IUPAC Name

(1S,5R)-3,3,5-trimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRVXFOKWJKTGG-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CC(C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3,3,5-Trimethylcyclohexanol

CAS RN

767-54-4
Record name Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-3,5,5-trimethylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3,3,5-Trimethylcyclohexanol
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trans-3,3,5-Trimethylcyclohexanol
Reactant of Route 3
trans-3,3,5-Trimethylcyclohexanol
Reactant of Route 4
trans-3,3,5-Trimethylcyclohexanol
Reactant of Route 5
trans-3,3,5-Trimethylcyclohexanol
Reactant of Route 6
trans-3,3,5-Trimethylcyclohexanol

Q & A

Q1: How does the structure of trans-3,3,5-trimethylcyclohexanol influence its reactivity?

A: The stereochemistry of trans-3,3,5-trimethylcyclohexanol significantly impacts its reactivity. [] The presence of the axial hydroxyl group in trans-3,3,5-trimethylcyclohexanol makes it more susceptible to oxidation by NBS compared to the cis isomer where the hydroxyl group is equatorial. [] This difference arises from the steric hindrance associated with the axial position, facilitating the interaction with NBS. Conversely, the equatorial hydroxyl group in the cis isomer is less accessible, leading to slower oxidation.

Q2: How does the 17O NMR spectrum provide insight into the structure of trans-3,3,5-trimethylcyclohexanol?

A: 17O NMR spectroscopy reveals a unique characteristic of trans-3,3,5-trimethylcyclohexanol. It exhibits a compression shift in its 17O NMR spectrum, attributable to the syn-axial interaction between the hydroxyl group and the methyl group at the 3-position. [] This phenomenon aligns with observations made in 13C NMR spectra, further confirming the influence of spatial interactions on the spectral properties of this compound.

Q3: Can microorganisms selectively produce specific isomers of 3,3,5-trimethylcyclohexanol?

A: Interestingly, the plant pathogenic fungus Glomerella cingulata exhibits stereoselective reduction capabilities towards 3,3,5-trimethylcyclohexanone. [] This fungus preferentially produces the cis-isomer of 3,3,5-trimethylcyclohexanol over the trans-isomer with a 20:1 ratio. [] This biological transformation highlights the potential of specific microorganisms to act as biocatalysts for the selective synthesis of desired stereoisomers.

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